molecular formula C20H18N2O3S B2737323 N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide CAS No. 868674-59-3

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide

Cat. No.: B2737323
CAS No.: 868674-59-3
M. Wt: 366.44
InChI Key: QBUSPTTWACWIAU-MRCUWXFGSA-N
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Description

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a benzothiazole-derived compound characterized by a 2-methoxybenzamide moiety and substituents at the 3- and 4-positions of the benzothiazole ring: a prop-2-yn-1-yl (propargyl) group and an ethoxy group, respectively. The (2Z)-configuration indicates a planar geometry around the thiazole-imine bond, stabilized by conjugation.

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-4-13-22-18-16(25-5-2)11-8-12-17(18)26-20(22)21-19(23)14-9-6-7-10-15(14)24-3/h1,6-12H,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUSPTTWACWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3OC)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-3-prop-2-ynyl-1,3-benzothiazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the benzothiazole moiety. The presence of the benzothiazole structure in N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide suggests potential efficacy against various bacterial and fungal strains. Research indicates that derivatives of benzothiazole exhibit significant antibacterial and antifungal activities, which may be attributed to their ability to interfere with microbial cell wall synthesis or function as enzyme inhibitors .

Anticancer Properties
The compound's structure also positions it as a candidate for anticancer research. Benzothiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation . The incorporation of ethoxy and propynyl groups may enhance the lipophilicity and bioavailability of the compound, potentially improving its therapeutic index.

Agricultural Applications

Fungicide Development
The compound's potential as a fungicide is notable. Research has indicated that benzothiazole derivatives can act as effective fungicides by disrupting fungal cell membranes or inhibiting key metabolic pathways. The specific structural features of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yloxy)-2,3-dihydro-1,3-benzothiazol-2-yli-dene]-2-methoxybenzamide may enhance its effectiveness against phytopathogenic fungi, making it a candidate for further development in agricultural formulations .

Material Science

Polymer Chemistry
In material science, compounds like N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yloxy)-2,3-dihydro-1,3-benzothiazol-2-yli-dene]-2-methoxybenzamide can be utilized as additives in polymer formulations. The unique chemical properties imparted by the benzothiazole group could improve the thermal stability and mechanical properties of polymers. Furthermore, the compound's ability to act as a curing agent in epoxy resins has been explored, suggesting applications in coatings and adhesives .

Case Study 1: Antimicrobial Efficacy

A study conducted on several benzothiazole derivatives revealed that compounds similar to N-[...]-benzamide exhibited significant activity against Staphylococcus aureus and Candida albicans. The study utilized minimum inhibitory concentration (MIC) assays to determine efficacy, with results indicating that modifications to the benzothiazole ring significantly impacted antimicrobial potency .

Case Study 2: Agricultural Application

Research focused on the application of benzothiazole derivatives as fungicides demonstrated that N-[...]-benzamide showed promising results against Fusarium species. Field trials indicated a reduction in disease incidence when applied as a foliar spray compared to untreated controls .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Stability

The compound’s structure shares a benzothiazole core with derivatives reported in the literature. Key comparisons include:

Compound Name Substituents (Position 3/4) Key Functional Groups Molecular Weight (g/mol) Crystallographic Data (Å)
Target Compound Prop-2-yn-1-yl / Ethoxy 2-Methoxybenzamide 408.45* Not reported
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl... () Phenyl / 2-Methoxyphenyl 4-Methylbenzamide 408.50 C–C bond: 1.48–1.52 Å
N-(4-Methoxy-3-prop-2-ynyl...) () Prop-2-yn-1-yl / Methoxy 4-Nitrobenzamide 395.42 Not reported
N-(4-Methoxy-3-prop-2-enyl...) () Prop-2-en-1-yl / Methoxy 2,2-Dimethylpropanamide 330.42 Not reported

*Calculated using ChemDraw.

  • Ethoxy vs.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-ethoxy group in the target compound is electron-donating, contrasting with the 4-nitro group in ’s analog, which is strongly electron-withdrawing. This difference may alter charge distribution in the benzothiazole ring, affecting binding to enzymes like cyclooxygenase or kinases .

Biological Activity

N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Methoxy and ethoxy groups : These substituents can enhance lipophilicity and biological activity.

The molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S with a molecular weight of 302.39 g/mol.

Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs to N-[4-(ethoxy)-3-(prop-2-ynyl)benzothiazole] exhibit antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess significant antibacterial and antifungal activities. A comparative study showed that certain benzothiazole derivatives had minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential for development as antimicrobial agents .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of benzothiazole derivatives. For example, compounds like N-(5-(arylcarbonyl)thiazol-2-yl)amides demonstrated inhibition of Th17 cell differentiation, which is crucial in autoimmune diseases. In vivo studies using mouse models of autoimmune encephalomyelitis showed that these compounds reduced inflammation significantly .

Neuroprotective Properties

Neuroprotective effects have also been observed in related compounds. A study indicated that certain thiazoline derivatives could protect against glutamate-induced excitotoxicity in rat glial cultures, demonstrating a mechanism involving the modulation of proinflammatory cytokines and preservation of mitochondrial function . This suggests that this compound may also exhibit neuroprotective activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant MICs against various bacteria and fungi
Anti-inflammatoryInhibition of Th17 differentiation; efficacy in EAE models
NeuroprotectiveProtection against glutamate toxicity; modulation of cytokines

Q & A

Basic: What synthetic strategies are employed to prepare N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted benzothiazole precursors with propargyl and methoxybenzamide groups. For example, palladium-catalyzed coupling reactions (e.g., Sonogashira for alkyne introduction) and reductive cyclization using formic acid derivatives as CO surrogates can be applied . Solvent optimization (e.g., DMF or THF) and catalyst selection (e.g., Pd(PPh₃)₄) are critical for yield improvement. Precise control of reaction time and temperature (e.g., 80–100°C) minimizes byproducts .

Basic: How is the stereochemistry of the (2Z) configuration confirmed experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for confirming the (2Z) configuration. Single-crystal diffraction analysis reveals bond angles and spatial arrangement of substituents around the dihydrobenzothiazole ring . Complementary NMR techniques, such as NOESY, can detect through-space interactions between the ethoxy and propargyl groups to support the Z-configuration .

Basic: What spectroscopic and analytical techniques validate the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), propargyl (δ 2.5–3.0 ppm), and benzothiazole aromatic protons (δ 6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₂₂H₂₁N₂O₃S: calculated 393.1274) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can researchers optimize reaction yields during propargyl group introduction?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI/Et₃N systems for alkyne coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF may reduce side reactions .
  • Temperature Gradients : Lower temperatures (40–60°C) reduce alkyne oligomerization, while higher temperatures (80°C) accelerate coupling .
  • Protecting Groups : Temporarily protect reactive sites (e.g., benzothiazole NH) to prevent undesired cyclization .

Advanced: How should contradictory bioactivity data across assays be systematically analyzed?

Methodological Answer:

  • Orthogonal Assays : Compare results from enzyme inhibition, cell viability, and in vivo models to rule out assay-specific artifacts .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance of potency variations (e.g., IC₅₀ differences) .
  • Solubility/Permeability Checks : Use HPLC or PAMPA assays to confirm compound stability in assay media .

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Replace the propargyl group with alkyl/aryl moieties to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the methoxy group with ethoxy or cyclopropoxy to modulate lipophilicity .
  • Docking Studies : Use software like AutoDock to predict binding poses with target proteins (e.g., kinases) and prioritize synthetic targets .

Advanced: What challenges arise in computational docking studies for this compound?

Methodological Answer:

  • Conformational Flexibility : The dihydrobenzothiazole ring’s tautomeric forms require multi-conformer docking protocols .
  • Solvent Interactions : Explicit water models improve prediction accuracy for polar interactions (e.g., amide H-bonding) .
  • Validation : Cross-check docking scores with experimental IC₅₀ values to refine force field parameters .

Advanced: How are discrepancies between crystallographic and spectroscopic data resolved?

Methodological Answer:

  • Polymorphism Screening : Recrystallize under varied conditions (e.g., ethanol vs. acetone) to identify dominant crystal forms .
  • Dynamic NMR : Monitor temperature-dependent shifts to detect rotational barriers in solution vs. solid state .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models to reconcile differences .

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